molecular formula C7H14ClO4P B14431051 Phosphoric acid, 1-(chloromethyl)ethenyl diethyl ester CAS No. 81431-81-4

Phosphoric acid, 1-(chloromethyl)ethenyl diethyl ester

Cat. No.: B14431051
CAS No.: 81431-81-4
M. Wt: 228.61 g/mol
InChI Key: FVCATRWQEXWRPW-UHFFFAOYSA-N
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Description

Phosphoric acid, 1-(chloromethyl)ethenyl diethyl ester is an organic compound that belongs to the class of phosphoric acid esters This compound is characterized by the presence of a phosphate group bonded to a chloromethyl and an ethenyl group, along with two diethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, 1-(chloromethyl)ethenyl diethyl ester typically involves the esterification of phosphoric acid with appropriate alcohols. One common method is the reaction of phosphoric acid with chloromethyl vinyl ether in the presence of a catalyst. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of phosphoric acid esters, including this compound, is carried out using large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, 1-(chloromethyl)ethenyl diethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases, leading to the formation of phosphoric acid and corresponding alcohols.

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Addition Reactions: The ethenyl group can undergo addition reactions with various reagents, such as hydrogen halides or halogens.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols.

    Addition: Reagents like hydrogen chloride or bromine.

Major Products Formed

    Hydrolysis: Phosphoric acid and diethyl alcohol.

    Substitution: Compounds where the chlorine atom is replaced by the nucleophile.

    Addition: Halogenated derivatives of the original compound.

Scientific Research Applications

Phosphoric acid, 1-(chloromethyl)ethenyl diethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other phosphoric acid esters.

    Biology: Investigated for its potential role in biochemical pathways involving phosphate esters.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that release active compounds upon hydrolysis.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of phosphoric acid, 1-(chloromethyl)ethenyl diethyl ester involves its interaction with various molecular targets. The phosphate group can participate in phosphorylation reactions, which are crucial in many biological processes. The chloromethyl and ethenyl groups can undergo further chemical modifications, leading to the formation of active intermediates that exert specific effects.

Comparison with Similar Compounds

Similar Compounds

    Phosphoric acid, diethyl ester: Lacks the chloromethyl and ethenyl groups, making it less reactive in certain chemical reactions.

    Phosphoric acid, 1-(hydroxymethyl)ethenyl diethyl ester: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity and applications.

    Phosphoric acid, 1-(bromomethyl)ethenyl diethyl ester: Similar structure but with a bromine atom, which affects its chemical properties and reactivity.

Uniqueness

Phosphoric acid, 1-(chloromethyl)ethenyl diethyl ester is unique due to the presence of both chloromethyl and ethenyl groups, which provide a combination of reactivity and versatility in chemical reactions. This makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

81431-81-4

Molecular Formula

C7H14ClO4P

Molecular Weight

228.61 g/mol

IUPAC Name

3-chloroprop-1-en-2-yl diethyl phosphate

InChI

InChI=1S/C7H14ClO4P/c1-4-10-13(9,11-5-2)12-7(3)6-8/h3-6H2,1-2H3

InChI Key

FVCATRWQEXWRPW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC(=C)CCl

Origin of Product

United States

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